

# An In-depth Technical Guide to 3-Bromo-4-nitropyridine

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## Compound of Interest

Compound Name: **3-Bromo-4-nitropyridine**

Cat. No.: **B1272033**

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## Introduction

**3-Bromo-4-nitropyridine** is a halogenated nitro-heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and a nitro group on the pyridine ring, make it a highly reactive intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel pharmaceuticals and agrochemicals.

## Chemical and Physical Properties

The fundamental properties of **3-Bromo-4-nitropyridine** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	89364-04-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	202.99 g/mol	<a href="#">[1]</a>
Appearance	Pale-yellow to yellow-brown solid	<a href="#">[2]</a>
Melting Point	66-67 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	235.7 °C at 760 mmHg	<a href="#">[3]</a>
Purity	Typically ≥95%	<a href="#">[2]</a>
Storage Temperature	Refrigerator	<a href="#">[2]</a>

## Synthesis

A common synthetic route to halo-4-nitropyridine derivatives involves a one-step oxidation and nitration of the corresponding halopyridine. The N-oxide intermediate is then typically reduced to afford the final product.

A representative synthesis for a related compound, **3-bromo-4-nitropyridine-N-oxide**, involves the reaction of 3-bromopyridine with hydrogen peroxide in the presence of glacial acetic acid, acetic anhydride, and sulfuric acid, with the addition of sodium nitrate to facilitate the nitration.

[\[1\]](#) The resulting **3-bromo-4-nitropyridine-N-oxide** can then be reduced to yield **3-bromo-4-nitropyridine**.[\[1\]](#)

## Reactivity and Key Applications

The reactivity of **3-Bromo-4-nitropyridine** is dominated by the presence of the bromine atom, which is susceptible to displacement through various cross-coupling reactions, and the nitro group, which can be reduced to an amino group, providing a handle for further functionalization. This dual reactivity makes it a key intermediate in the synthesis of a wide range of substituted pyridines.

## Palladium-Catalyzed Cross-Coupling Reactions

**3-Bromo-4-nitropyridine** is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.<sup>[6][7]</sup> **3-Bromo-4-nitropyridine** can be coupled with a variety of primary and secondary amines to introduce diverse amino substituents at the 3-position of the pyridine ring.

#### Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine **3-Bromo-4-nitropyridine** (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g.,  $\text{NaOtBu}$ , 1.5-2.5 eq).<sup>[2][6]</sup>
- Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.<sup>[6]</sup>
- Reaction Conditions: Heat the reaction mixture with vigorous stirring, typically between 80-110 °C.<sup>[6]</sup>
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.<sup>[6]</sup>
- Purification: Purify the crude product by column chromatography on silica gel.<sup>[6]</sup>

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.

#### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine **3-Bromo-4-nitropyridine** (1.0 eq), the corresponding boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{OAc})_2$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq).[8][9]
- Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[10]
- Reaction Conditions: Heat the reaction mixture with stirring, typically between 80-100 °C.[10]
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purification: Purify the residue by flash column chromatography.

## Synthesis of Fused Heterocyclic Systems

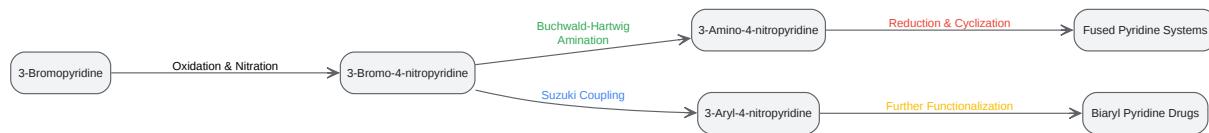
The functional groups on **3-Bromo-4-nitropyridine** can be manipulated to construct fused heterocyclic systems, which are prevalent in many pharmaceutical agents. For example, the nitro group can be reduced to an amine, which can then undergo intramolecular cyclization or further reactions to form bicyclic structures.

## Application in Agrochemicals

Halogenated and nitrated pyridines are important intermediates in the synthesis of various herbicides and pesticides. A patent for pyridinylurea compounds with agricultural applications describes the use of 2-bromo-4-nitropyridine-N-oxide as a key intermediate.[3] This highlights the potential of closely related compounds like **3-Bromo-4-nitropyridine** in the development of new crop protection agents.

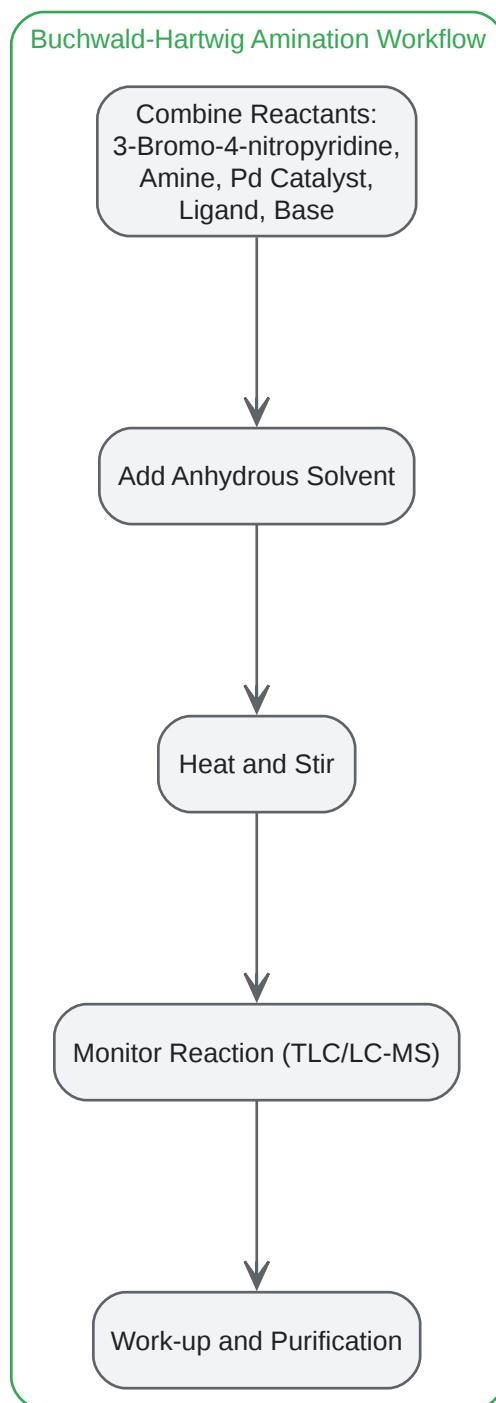
## Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of **3-Bromo-4-nitropyridine** in synthetic organic chemistry.



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Caption: Synthetic utility of **3-Bromo-4-nitropyridine**.



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Caption: Buchwald-Hartwig amination workflow.

## Safety and Handling

**3-Bromo-4-nitropyridine** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

## Conclusion

**3-Bromo-4-nitropyridine** is a key synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of a wide array of functionalized pyridine derivatives. This technical guide provides a solid foundation for researchers and scientists looking to leverage the synthetic utility of this versatile building block in their research and development endeavors.

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